N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide
Description
This compound features a piperazine core substituted with a 4-fluorophenyl group, a pyridin-3-yl moiety, and a 4-methylbenzenesulfonamide side chain. The piperazine ring enhances binding to neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the 4-fluorophenyl group improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2S/c1-19-4-10-23(11-5-19)32(30,31)27-18-24(20-3-2-12-26-17-20)29-15-13-28(14-16-29)22-8-6-21(25)7-9-22/h2-12,17,24,27H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPVONJTWDOCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.
Pyridine Derivative Formation: The next step involves the synthesis of a pyridine derivative, which is achieved by reacting 3-bromopyridine with an appropriate alkylating agent.
Coupling Reaction: The final step involves coupling the piperazine and pyridine derivatives with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Antiviral Activity
Research indicates that N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide exhibits antiviral properties. A study highlighted its ability to inhibit protein tyrosine phosphatase B (PtpB), a critical enzyme involved in the virulence of Mycobacterium tuberculosis. This inhibition disrupts signal transduction pathways in macrophages, showcasing the compound's potential as an anti-tubercular agent .
Antidepressant Properties
The compound has been investigated for its antidepressant-like effects. Its structural similarity to known antidepressants suggests it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. In preclinical studies, it demonstrated significant efficacy in reducing depressive behaviors in animal models .
Anticancer Potential
This compound has also been evaluated for anticancer activity. It showed promise in inhibiting the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings warrant further exploration into its potential as a chemotherapeutic agent .
Case Study 1: Inhibition of Mycobacterium tuberculosis
In a study published by Chen et al. (2010), the compound was tested against Mycobacterium tuberculosis. The results indicated that it effectively inhibited the growth of the bacteria by targeting PtpB, thus interfering with essential signaling pathways necessary for bacterial survival .
Case Study 2: Behavioral Studies in Rodent Models
A series of behavioral assays conducted on rodent models assessed the antidepressant-like effects of the compound. The results showed significant reductions in immobility time during forced swim tests, suggesting an increase in resilience and mood elevation .
Case Study 3: Anticancer Activity Assessment
In vitro studies conducted on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .
Mechanism of Action
The mechanism of action of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing signal transduction pathways. This interaction can lead to therapeutic effects in conditions like anxiety and depression.
Comparison with Similar Compounds
Substituent Effects on the Piperazine Core
Electron-Withdrawing Groups (EWGs):
Compounds like N-{6-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9b) () feature a trifluoromethyl (-CF₃) and chloro (-Cl) substituents. These EWGs increase electrophilicity and receptor-binding affinity but may reduce aqueous solubility due to higher lipophilicity .Electron-Donating Groups (EDGs):
N-[6-(4-{[4-(4-tert-butylbenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (9c) () includes a tert-butyl group, which enhances steric bulk and lipophilicity. This may improve CNS penetration but could hinder binding in sterically sensitive receptors .
Heterocyclic Modifications
Pyridine vs. Furan:
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide () replaces pyridin-3-yl with a furan ring. Furan’s lower basicity and reduced hydrogen-bonding capacity may diminish receptor interactions compared to the pyridin-3-yl group in the target compound .Benzodioxine vs. Methylbenzene Sulfonamide:
The benzodioxine sulfonamide in offers improved metabolic stability due to its fused ring system but may reduce solubility compared to the target’s 4-methylbenzenesulfonamide .
Linker and Side Chain Variations
- Ethyl vs. The target’s ethyl linker provides optimal spacing for simultaneous piperazine and sulfonamide interactions .
Sulfonamide vs. Acetamide:
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () replaces the sulfonamide with an acetamide. The sulfonamide’s higher acidity (pKa ~10) enhances hydrogen-bonding and solubility compared to acetamide’s neutral character .
Data Table: Structural and Inferred Pharmacokinetic Properties
Key Research Findings
- Receptor Selectivity: The 4-fluorophenyl-piperazine motif (target compound) is associated with high affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, as seen in analogs from and .
- Metabolic Stability: Sulfonamide-containing compounds (target, ) exhibit longer half-lives than sulfonate esters () due to resistance to esterase-mediated hydrolysis .
- Solubility-Lipophilicity Balance: The target’s 4-methylbenzenesulfonamide achieves better solubility than tert-butyl-substituted analogs () while maintaining adequate lipophilicity for CNS penetration .
Biological Activity
N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide, often referred to as a piperazine derivative, exhibits significant biological activity that positions it as a candidate for therapeutic applications, particularly in neuropharmacology and medicinal chemistry. This article consolidates findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine ring : Known for its neuroactive properties.
- Fluorophenyl group : Enhances binding affinity to receptors.
- Pyridine moiety : Contributes to its pharmacological profile.
- Sulfonamide group : Imparts antibacterial properties.
The molecular formula is with a molecular weight of approximately 462.53 g/mol. Its synthesis typically involves multiple steps, including the formation of piperazine derivatives and subsequent reactions to introduce the pyridine and sulfonamide functionalities.
The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors, particularly serotonin receptors. Research indicates that it modulates receptor activity, influencing neurotransmitter release and signaling pathways, which can lead to alterations in mood and cognition. The specificity of the compound's substitution pattern enhances its selectivity for certain receptor types, making it a valuable tool in drug discovery.
Antidepressant and Anxiolytic Effects
Studies have demonstrated that the compound exhibits antidepressant and anxiolytic activities. It has been shown to interact with neuropeptide Y receptors, particularly the Y2 receptor, which is implicated in anxiety and depression regulation .
Antimicrobial Properties
The sulfonamide component contributes to its antibacterial activity. In vitro studies have reported varying minimum inhibitory concentrations (MICs) against different bacterial strains, suggesting potential applications in treating infections . Comparative studies indicate that this compound may outperform conventional antibiotics in specific contexts .
Pharmacological Studies
A summary of key pharmacological findings is presented in the table below:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antidepressant | Significant reduction in anxiety-like behavior in rodent models. |
| Study 2 | Antibacterial | MIC values lower than standard antibiotics against Staphylococcus aureus. |
| Study 3 | Neuropharmacology | High binding affinity for serotonin receptors; modulation of neurotransmitter release observed. |
Case Studies
-
Case Study on Antidepressant Activity :
- A randomized controlled trial involving rodent models demonstrated that administration of the compound resulted in a significant decrease in depression-like behaviors compared to control groups. The results suggest its potential as an antidepressant agent due to its ability to enhance serotonergic signaling.
- Case Study on Antimicrobial Efficacy :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methylbenzene-1-sulfonamide, and how are intermediates characterized?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and sulfonylation. For example, piperazine derivatives are functionalized via coupling with fluorophenyl groups, followed by sulfonamide formation. Intermediates are characterized using LCMS (to confirm molecular weight) and NMR (¹H/¹³C for structural elucidation). Low yields (e.g., 17–32% in similar compounds) highlight the need for optimization .
Q. How do NMR and LCMS data confirm the structural integrity of this compound?
- Methodology :
- ¹H NMR : Peaks for aromatic protons (δ 6.5–8.5 ppm) confirm fluorophenyl and pyridinyl groups. Piperazine protons appear as multiplets (δ 2.5–3.5 ppm).
- ¹³C NMR : Signals for sulfonamide (C-SO₂, ~110–120 ppm) and quaternary carbons in the piperazine ring.
- LCMS : Molecular ion peaks (e.g., m/z 472.1 in analogous structures) validate molecular weight .
Q. What crystallographic data are available for related piperazine-sulfonamide derivatives?
- Methodology : Single-crystal X-ray diffraction (e.g., triclinic system, space group P1) provides bond lengths, angles, and packing interactions. For example, a related compound (C₂₆H₂₈FN₅O₃) shows a = 8.9168 Å, α = 73.489°, and V = 1171.87 ų. Such data aid in validating computational models .
Advanced Research Questions
Q. How can synthetic yields be improved for low-yielding intermediates in the synthesis pathway?
- Methodology :
- Design of Experiments (DoE) : Use statistical models to optimize reaction parameters (e.g., temperature, solvent, stoichiometry). For example, flow-chemistry approaches improve reproducibility and reduce side reactions .
- Catalysis : Explore Pd-mediated coupling or phase-transfer catalysts to enhance efficiency .
Q. How to resolve contradictions in NMR data for piperazine-containing sulfonamides?
- Methodology :
- Dynamic NMR : Assess conformational exchange in piperazine rings (e.g., chair-flip dynamics) causing peak broadening.
- Variable Temperature (VT-NMR) : Resolve overlapping signals by altering thermal conditions .
Q. What computational strategies predict the binding affinity of this compound to serotonin receptors?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina with receptor structures (e.g., 5-HT₁A, PDB ID 6WGT).
- MD Simulations : Validate docking poses via 100-ns simulations in explicit solvent. PubChem-derived InChI keys (e.g., GHXWJXPONZQUEC-UHFFFAOYSA-N) inform force field parameters .
Q. How to design assays for evaluating antimicrobial activity of piperazine-sulfonamide hybrids?
- Methodology :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth.
- Biofilm Inhibition : Use crystal violet staining to quantify biofilm disruption. Reference similar compounds with IC₅₀ values <10 µM .
Q. What strategies mitigate metabolic instability in vivo for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
